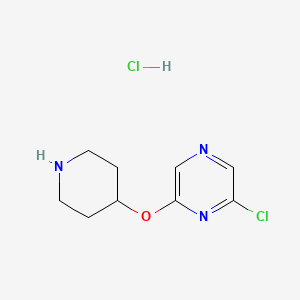![molecular formula C9H10BrNO B1525743 6-Brom-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin CAS No. 1254332-84-7](/img/structure/B1525743.png)
6-Brom-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin
Übersicht
Beschreibung
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a brominated heterocyclic organic compound. It is characterized by a benzene ring fused to a 1,4-oxazine ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a useful building block for further functionalization.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored the use of this compound in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for the development of drugs with specific pharmacological properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Wirkmechanismus
Benzoxazines have been studied for their synthetic and biological applications which includes antibacterial , anticancer , antithrombotic , anticonvulsant , 5-HT6 receptor antagonists , bladder-selective potassium channel openers , dopamine agonists , inhibitors of PI3Kinase , and activator of PGI2 receptor activities.
Biochemische Analyse
Biochemical Properties
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and alter cellular responses. Additionally, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can bind to specific receptors on the cell surface, modulating their activity and impacting downstream signaling cascades .
Cellular Effects
The effects of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways. Furthermore, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine within cells can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression and cell signaling .
Subcellular Localization
The subcellular localization of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its presence in the cytoplasm can influence cell signaling pathways and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 6-bromohexan-1-ol with phosgene to form the oxazine ring. The reaction conditions typically require a controlled temperature and the presence of a suitable catalyst to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazines.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a bromine atom at the 7th position.
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a sulfur atom instead of oxygen in the oxazine ring.
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a nitro group at the 6th position.
Uniqueness: 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both a bromine atom and a methyl group provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUKFVLKNTFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


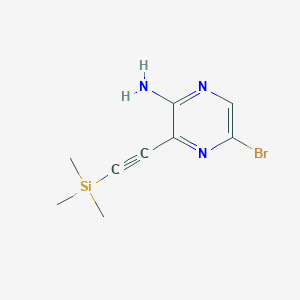
![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
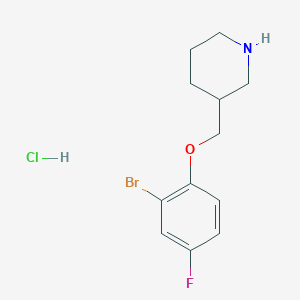
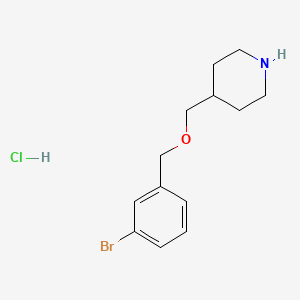
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)
![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)
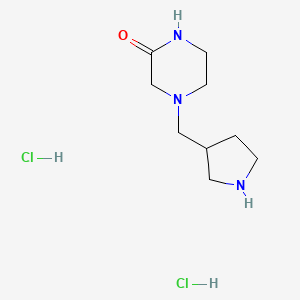
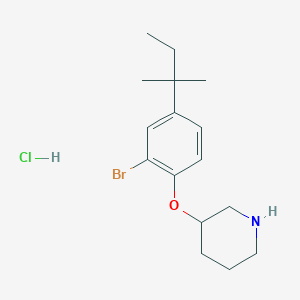

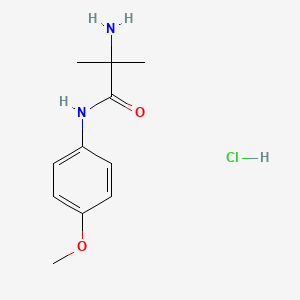
![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)

